2-((2-(4-fluorophenoxy)ethyl)thio)-8-methoxy-3,5-dimethyl-3H-pyrimido[5,4-b]indol-4(5H)-one
Description
The compound 2-((2-(4-fluorophenoxy)ethyl)thio)-8-methoxy-3,5-dimethyl-3H-pyrimido[5,4-b]indol-4(5H)-one is a pyrimidoindole derivative characterized by a fused bicyclic core structure. Key structural features include:
- 8-methoxy substituent: Enhances electron density and may influence binding interactions.
- 3,5-dimethyl groups: Likely to modulate steric effects and metabolic stability.
Properties
IUPAC Name |
2-[2-(4-fluorophenoxy)ethylsulfanyl]-8-methoxy-3,5-dimethylpyrimido[5,4-b]indol-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3S/c1-24-17-9-8-15(27-3)12-16(17)18-19(24)20(26)25(2)21(23-18)29-11-10-28-14-6-4-13(22)5-7-14/h4-9,12H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXEAHBQMENPSJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)OC)C3=C1C(=O)N(C(=N3)SCCOC4=CC=C(C=C4)F)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Table 1: Structural Comparison of Pyrimido[5,4-b]indol-4-one Derivatives
Substituent-Driven Property Differences
Fluorine and Methoxy Positioning
- 8-methoxy vs. 8-fluoro (Compound 3) : Methoxy groups generally increase solubility via hydrogen bonding, whereas fluorine enhances electronegativity and membrane permeability. The target compound’s 8-methoxy group may favor aqueous solubility compared to Compound 3’s 8-fluoro substituent .
- 4-fluorophenoxyethylthio vs.
Thioether Side Chains
- Pyrrolidinyl-oxoethylsulfanyl (): The pyrrolidine ring in ’s side chain may confer conformational rigidity and improve binding specificity to helical receptors, unlike the flexible 4-fluorophenoxyethylthio chain in the target compound .
Methyl vs. Benzyl Groups
- 3,5-dimethyl (Target) vs.
Research Findings and Implications
- Crystallographic Insights: Compound 3 () was structurally validated via XRD, highlighting the importance of fluorinated benzyl groups in stabilizing molecular conformation. This suggests that the target compound’s 4-fluorophenoxyethylthio group may similarly enhance structural stability .
- Metabolic Stability : Ethoxy and methoxy groups () are associated with slower oxidative metabolism compared to unsubstituted alkyl chains, implying that the target compound’s methoxy and methyl groups may prolong half-life .
- Docking Potential: While direct docking data for the target compound is unavailable, analogs like Compound 3 () were studied for receptor affinity, suggesting pyrimidoindoles’ broader applicability in drug design .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
